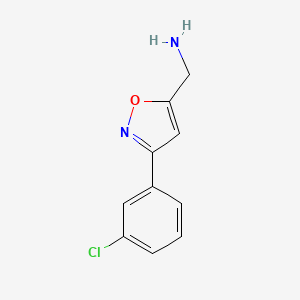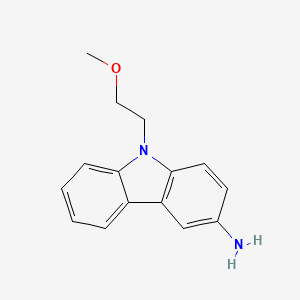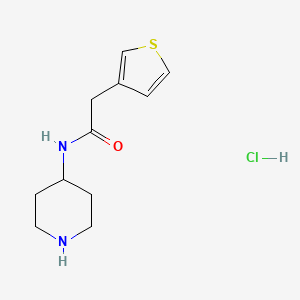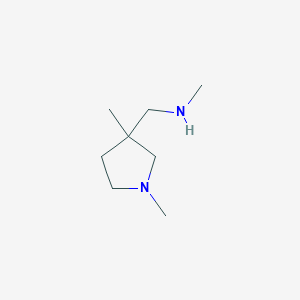![molecular formula C11H24N2 B1463136 N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine CAS No. 915924-65-1](/img/structure/B1463136.png)
N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine
Vue d'ensemble
Description
“N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine” is an organic compound . It belongs to the class of compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring .
Molecular Structure Analysis
The IUPAC name of the compound is N-[2-(4-methyl-1-piperidinyl)ethyl]-2-propanamine . The InChI code is 1S/C11H24N2/c1-10(2)12-6-9-13-7-4-11(3)5-8-13/h10-12H,4-9H2,1-3H3 . This indicates that the compound has a piperidine ring with a methyl group at the 4th position and an ethylpropan-2-amine group attached to the nitrogen of the piperidine ring .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 184.32 .Applications De Recherche Scientifique
Src Kinase Inhibition and Anticancer Activity : A study conducted by Sharma et al. (2010) synthesized a series of derivatives related to N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine. These derivatives were evaluated for their inhibitory activity against Src kinase, a protein involved in cancer progression. One of the compounds demonstrated significant inhibitory potency and showed potential for inhibiting the growth of breast carcinoma cells (Sharma et al., 2010).
Structural Analysis of Cathinones : In a study by Nycz et al. (2011), the structural features of various cathinones, including compounds structurally related to this compound, were analyzed using X-ray diffraction and computational methods. This research contributes to a deeper understanding of the molecular structure and properties of such compounds (Nycz et al., 2011).
Evaluation of Radioligands for Choline Uptake System : Gilissen et al. (2003) evaluated compounds related to this compound as potential radioligands for studying the high-affinity choline uptake system in vivo. These radioligands showed promising results in brain uptake and affinity for the choline uptake system (Gilissen et al., 2003).
Endosomolytic Polymers : A study by Ferruti et al. (2000) explored the use of poly(amido-amine)s (PAAs) derivatives, including those with structural similarities to this compound, as endosomolytic polymers. The study revealed significant variations in the basicity of amino groups and their potential applications in biological systems (Ferruti et al., 2000).
Synthesis of Key Intermediates for Antibiotics : A study by Fleck et al. (2003) detailed the synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of certain antibiotics. This research contributes to the development of efficient and stereoselective processes for antibiotic production (Fleck et al., 2003).
Serotonin Receptor Ligands : Łażewska et al. (2019) investigated a series of compounds, including those structurally similar to this compound, as ligands for the human serotonin 5-HT6 receptor. The study evaluated the role of linkers in the affinity of these compounds for serotonin receptors (Łażewska et al., 2019).
Antibacterial and Antifungal Activities : Angamuthu et al. (2021) conducted a study on novel Mannich bases derived from this compound and their antibacterial and antifungal activities. This research provides insights into the potential use of these compounds in combating microbial infections (Angamuthu et al., 2021).
Propriétés
IUPAC Name |
N-[2-(4-methylpiperidin-1-yl)ethyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-10(2)12-6-9-13-7-4-11(3)5-8-13/h10-12H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMOOSAFNSNUMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672405 | |
| Record name | N-[2-(4-Methylpiperidin-1-yl)ethyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915924-65-1 | |
| Record name | N-[2-(4-Methylpiperidin-1-yl)ethyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride](/img/structure/B1463053.png)
![1,3-Diethyl 2-{[(1-carbamoylcyclopentyl)amino]methylidene}propanedioate](/img/structure/B1463055.png)


![2-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline](/img/structure/B1463060.png)


![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine](/img/structure/B1463066.png)

![5-oxo-1-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1463071.png)
![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B1463073.png)


